molecular formula C16H11BrN2O3 B15313998 (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B15313998
M. Wt: 359.17 g/mol
InChI Key: OQHHYUCCQALTLS-YRNVUSSQSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, hydroxyl groups, and a cyano group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-hydroxybenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine atom and cyano group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
  • 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
  • 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

Uniqueness

3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable molecule in research and industrial applications .

Properties

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C16H11BrN2O3/c17-12-5-6-14(20)10(8-12)7-11(9-18)16(22)19-13-3-1-2-4-15(13)21/h1-8,20-21H,(H,19,22)/b11-7+

InChI Key

OQHHYUCCQALTLS-YRNVUSSQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)O

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)O

Origin of Product

United States

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